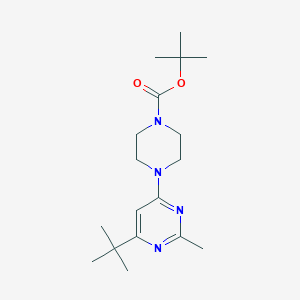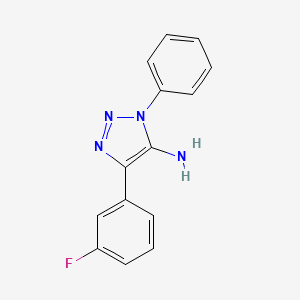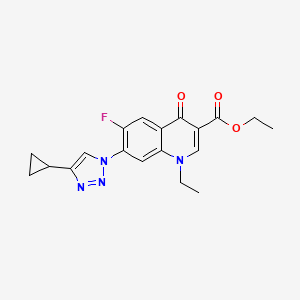![molecular formula C16H15ClN4S B6461895 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548984-25-2](/img/structure/B6461895.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound. Its linear formula is C19H12ClF5N2O2S . Pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrazolines were synthesized using a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been investigated . The preparation of a key intermediate in the synthesis of zolazepam was reconsidered, involving acylation, chlorination, and other steps .科学研究应用
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has been studied for its potential applications in various scientific research fields. It has been used as a ligand for the coordination of metal ions in order to form complexes, which can then be studied for their potential applications in medicinal chemistry and drug discovery. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic synthesis. Additionally, this compound has been used in the synthesis of polymers and as a fluorescent probe for the detection of metal ions.
作用机制
Target of Action
Similar compounds have shown promising in vitro antipromastigote activity
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . The presence of the chlorophenyl, sulfanyl, and pyrazolyl groups could potentially contribute to these interactions.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral and antitumoral activities , suggesting that they may interfere with the replication mechanisms of viruses or the proliferation of tumor cells.
Result of Action
Similar compounds have shown promising in vitro antipromastigote activity , suggesting that they may inhibit the growth of certain parasites.
实验室实验的优点和局限性
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has low toxicity, making it safe to use in lab experiments. However, this compound is not very soluble in water, which can be a limitation when using it in lab experiments.
未来方向
Some potential future directions for the use of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine include its use as a corrosion inhibitor, as a catalyst in organic synthesis, and as a fluorescent probe for the detection of metal ions. Additionally, it could be used as a ligand for the coordination of metal ions in order to form complexes for use in medicinal chemistry and drug discovery. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammatory diseases.
合成方法
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be synthesized by the reaction of 4-chlorophenyl methyl sulfide and 3,5-dimethyl-1H-pyrazol-1-yl pyrazine in a one-pot synthesis. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at a temperature of 110-130 °C for 6-8 hours. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then isolated by filtration and recrystallization.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylpyrazol-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-16(19-8-7-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULSRGITSFPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)

![N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461831.png)
![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid](/img/structure/B6461850.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)
![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine](/img/structure/B6461888.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine](/img/structure/B6461902.png)
![7-(4-methoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6461916.png)
